molecular formula C14H12O2 B3178390 (4-Hydroxy-3-methylphenyl)(phenyl)methanone CAS No. 5326-42-1

(4-Hydroxy-3-methylphenyl)(phenyl)methanone

Cat. No.: B3178390
CAS No.: 5326-42-1
M. Wt: 212.24 g/mol
InChI Key: UDGHTNPEJPFNIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Hydroxy-3-methylphenyl)(phenyl)methanone (CAS 5326-42-1) is a benzophenone derivative of significant interest in scientific research, particularly in medicinal chemistry and crystallography. With a molecular formula of C14H12O2 and a molecular weight of 212.24 g/mol, this compound serves as a valuable scaffold in quantitative structure-activity relationship (QSAR) studies . Benzophenone derivatives are recognized for a wide spectrum of biological activities. Research indicates competence as chemotherapeutic agents, including potential as inhibitors of HIV-1 reverse transcriptase, and in the study of cancer and inflammation . Specifically, methyl-substituted benzophenones like this one have been studied and shown to exhibit notable anti-fungal properties . The compound can be synthesized via Fries rearrangement of 3-methylphenylbenzoate using anhydrous aluminium chloride as a catalyst . Its solid-state structure has been characterized by single-crystal X-ray diffraction, revealing that the two benzene rings form a dihedral angle of 58.84° and that the crystal packing is stabilized by O—H⋯O and C—H⋯O hydrogen bonds, forming layered structures . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers can avail themselves of this compound in various pack sizes, with purities verified up to 97%, and it is recommended to be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-hydroxy-3-methylphenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-9-12(7-8-13(10)15)14(16)11-5-3-2-4-6-11/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGHTNPEJPFNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967825
Record name (4-Hydroxy-3-methylphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5326-42-1
Record name Benzophenone, 4-hydroxy-3-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Hydroxy-3-methylphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Hydroxy 3 Methylphenyl Phenyl Methanone and Its Analogues

Established Synthetic Routes for (4-Hydroxy-3-methylphenyl)(phenyl)methanone

Traditional methods for the synthesis of hydroxyaryl ketones, including this compound, rely on well-established organic reactions that offer reliable, albeit sometimes harsh, pathways to the target molecule.

The Fries rearrangement is a cornerstone reaction for the synthesis of hydroxyaryl ketones from phenolic esters. Named after German chemist Karl Theophil Fries, this reaction involves the rearrangement of an acyl group from a phenolic ester to the aromatic ring, catalyzed by Lewis acids. wikipedia.org The reaction is selective for the ortho and para positions, and the product ratio can be influenced by reaction conditions such as temperature and solvent. wikipedia.orgorganic-chemistry.org

The synthesis of this compound via this route would begin with the esterification of m-cresol with benzoyl chloride to form 3-methylphenyl benzoate (B1203000). This ester is then treated with a Lewis acid, typically aluminum chloride (AlCl₃), in stoichiometric amounts or greater. organic-chemistry.org The Lewis acid coordinates to the carbonyl oxygen of the acyl group, polarizing the ester linkage and facilitating the generation of an acylium carbocation. wikipedia.org This electrophile then attacks the electron-rich aromatic ring in a classic electrophilic aromatic substitution. A low reaction temperature generally favors the para-substituted product, which, after hydrolysis to liberate the product from the aluminum complex, yields this compound. wikipedia.org A similar synthesis for the related compound (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone involves fusing 2,6-dimethylphenyl benzoate with anhydrous aluminum chloride at high temperatures (150–170 °C). nih.gov

Table 1: Conditions Influencing Fries Rearrangement Selectivity

Parameter Condition Predominant Product
Temperature Low para-isomer wikipedia.org
High ortho-isomer wikipedia.org
Solvent Polar Favors para-isomer
Non-polar Favors ortho-isomer
Catalyst AlCl₃, BF₃, TiCl₄, SnCl₄ Lewis Acids organic-chemistry.org

While the direct Friedel-Crafts acylation of phenols with acyl halides often leads to ester formation rather than the desired hydroxyaryl ketone, modifications of this approach exist. wikipedia.org A common strategy is the Friedel-Crafts benzoylation of an appropriate aromatic precursor. For instance, the acylation of n-propylbenzene with benzoyl chloride using aluminum chloride as a catalyst is a known method to produce (4-propylphenyl)phenylmethanone. orientjchem.orgorientjchem.org

For the synthesis of the title compound, a direct Friedel-Crafts acylation of m-cresol with benzoyl chloride is challenging due to the competing O-acylation of the hydroxyl group. However, the reaction can be directed towards C-acylation under specific conditions or by using a protected phenol (B47542). The Houben-Hoesch reaction is an alternative for synthesizing hydroxyaryl ketones, though it is typically used with cyanides rather than acyl chlorides.

Modern synthetic chemistry has seen the development of various catalytic methods to access hydroxybenzophenone scaffolds, often under milder conditions than traditional routes. rsc.org Transition-metal-catalyzed cross-coupling reactions and C-H bond functionalization are prominent among these strategies. rsc.org For example, rhodium-catalyzed rearrangement of 2-aryloxybenzaldehydes and palladium-catalyzed ortho-hydroxylation of benzophenones have been reported for synthesizing 2-hydroxybenzophenones. beilstein-archives.org Another approach involves the nickel-catalyzed decarbonyl-oxidation of 3-arylbenzofuran-2(3H)-ones, which provides an innovative route to these structures. beilstein-archives.org While not directly reported for this compound, these catalytic systems demonstrate the potential for regioselective synthesis of substituted hydroxybenzophenones.

Strategies for the Preparation of Related Hydroxy-Substituted Benzophenone (B1666685) Scaffolds

The benzophenone framework is a key structural motif in many biologically active molecules. nih.govrsc.org Consequently, numerous synthetic strategies have been developed to produce diverse, substituted benzophenone analogues.

Nucleophilic aromatic substitution (SNAr) offers a powerful method for constructing substituted benzophenones, particularly for introducing nucleophiles onto an activated aromatic ring. wikipedia.org The SNAr mechanism involves the attack of a nucleophile on an aromatic ring that is rendered electrophilic by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, such as a halide. wikipedia.org

In the context of benzophenone synthesis, this strategy can be employed by starting with a pre-formed benzophenone scaffold containing a leaving group. For example, fluorinated benzophenones can undergo sequential SNAr reactions. nih.gov Bis(2,4,5-trifluorophenyl)methanone has been used as a precursor where the highly activated fluorine atoms at the 4 and 4' positions are selectively substituted by various oxygen, nitrogen, and sulfur nucleophiles, including hydroxide (B78521), to yield hydroxy-substituted benzophenones. nih.gov This method allows for the controlled, stepwise introduction of substituents onto the benzophenone core. nih.gov An environmentally friendly method for synthesizing 4-(dialkylamino)phenylmethanones involves the nucleophilic aromatic substitution of (4-fluorophenyl)(aryl)methanone with secondary amines in water. researchgate.net

Table 2: Key Components of Nucleophilic Aromatic Substitution (SNAr)

Component Description Example
Electrophile Aromatic ring with a leaving group and electron-withdrawing substituents. wikipedia.orgmasterorganicchemistry.com (4-Fluorophenyl)(phenyl)methanone
Nucleophile An electron-rich species that attacks the aromatic ring. masterorganicchemistry.com Hydroxide ion (OH⁻), Amines
Leaving Group An atom or group displaced by the nucleophile. masterorganicchemistry.com Halides (F, Cl, Br)

| Activating Group | Electron-withdrawing group (ortho/para) that stabilizes the intermediate. wikipedia.org | Nitro group (NO₂), Carbonyl group (C=O) |

Recent advances have introduced innovative strategies for building highly substituted benzophenone scaffolds through annulation and skeletal rearrangement. rsc.org One such method involves the "skeletal clipping" of 3-benzofuranones. rsc.orgrsc.org This transition-metal-free approach utilizes an annulation, ring clipping, and benzannulation process to transform 3-benzofuranones into highly substituted 2-hydroxybenzophenones under mild conditions. researchgate.netrsc.org This strategy is significant as it provides access to polysubstituted benzophenones that are difficult to obtain through traditional methods like Friedel-Crafts acylation, which often face challenges with regioselectivity. rsc.orgbeilstein-archives.org The process starts with the reaction of a 3-benzofuranone with a dielectrophile, leading to the formation of a new ring, which then undergoes clipping and rearrangement to yield the final benzophenone product. rsc.org

Optimization of Reaction Conditions and Yields in (4--Hydroxy-3-methylphenyl)(phenyl)methanone Synthesis

The synthesis of this compound and its analogues is predominantly achieved through two classical methods: the Fries rearrangement and Friedel-Crafts acylation. The efficiency and selectivity of these reactions are highly dependent on the careful optimization of various parameters, including catalysts, solvents, temperature, and reaction time.

The Fries rearrangement is a standard method for synthesizing hydroxy aryl ketones from phenolic esters. wikipedia.orgbyjus.com In a typical procedure for a related compound, (4-Hydroxy-3,5-dimethyl-phenyl)phenyl-methanone, 2,6-dimethylphenyl benzoate is reacted with anhydrous aluminium chloride at elevated temperatures (150–170 °C) for 2–3 hours. nih.gov The reaction mixture is then quenched with hydrochloric acid. The yield and the ratio of ortho to para isomers are significantly influenced by reaction conditions. Lower temperatures generally favor the formation of the para-substituted product, while higher temperatures favor the ortho-isomer. wikipedia.orgajchem-a.comajchem-a.com The choice of solvent also plays a crucial role; non-polar solvents tend to favor the ortho product, whereas an increase in solvent polarity can lead to a higher proportion of the para product. byjus.com Lewis acids such as aluminum chloride are common catalysts for this rearrangement. ajchem-a.comajchem-a.com

Friedel-Crafts acylation offers another versatile route to this compound. This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst. sigmaaldrich.cnnih.gov For instance, the synthesis of 4-(3-methyl-1H-indol-2-yl)phenylmethanone involves the Friedel-Crafts benzoylation of n-propyl benzene (B151609) with benzoyl chloride using aluminium chloride as the catalyst. orientjchem.org The optimization of Friedel-Crafts acylation involves careful selection of the Lewis acid catalyst, the solvent, and the reaction temperature to maximize the yield of the desired monoacylated product and to avoid side reactions. sigmaaldrich.cn

Research into optimizing the synthesis of benzophenone derivatives has explored various catalytic systems and reaction conditions. For example, a low-pressure synthesis method for benzophenone using a composite catalyst system has been developed to reduce synthesis pressure and cost. google.com Another approach involves the use of a dimeric surfactant as a catalyst for the reaction between an aromatic compound and benzoyl chloride, offering advantages such as mild reaction conditions and high conversion rates. google.com

The following table summarizes the impact of various reaction conditions on the Fries rearrangement for the synthesis of hydroxybenzophenones, based on general principles and findings for related compounds.

ParameterConditionEffect on Yield and Selectivity
Temperature LowFavors para-substitution
HighFavors ortho-substitution
Solvent Non-polarFavors ortho-product formation
PolarIncreases the ratio of the para-product
Catalyst Lewis Acids (e.g., AlCl₃)Essential for the rearrangement
Substrate Stable acyl componentsNecessary due to harsh reaction conditions
Bulky substituentsMay lead to lower yields

Exploration of Sustainable and Green Chemistry Methodologies for Production

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis. This trend is also evident in the production of this compound and other benzophenone derivatives, with a focus on reducing waste, avoiding hazardous substances, and utilizing renewable resources.

One promising green chemistry approach is the use of photocatalysis . A study has reported the photocatalytic synthesis of this compound from the reaction of phenylacetylene with 2-methyl benzoquinone using Cu₂O particles as a catalyst under visible light irradiation. acs.org This method offers a moderate yield of 63% and represents a more sustainable alternative to traditional methods that often require harsh reagents and high temperatures. acs.org Benzophenone itself can act as a cheap and effective photosensitizer in certain photocatalytic reactions, enabling the use of lower energy light. rsc.orgresearchgate.netrsc.org The photoreduction of benzophenone using sunlight and ethanol as a green solvent is another example of a sustainable approach. researchgate.net

Microwave-assisted synthesis is another green technique that has been successfully applied to the synthesis of related hydroxyaryl ketones. ingentaconnect.comnih.govpharmacophorejournal.com Microwave irradiation can significantly reduce reaction times, improve yields, and often allows for solvent-free reactions, thereby minimizing waste. anton-paar.com This method provides rapid and uniform heating of the reaction mixture, leading to enhanced reaction rates.

The use of alternative, more environmentally benign catalysts and solvents is also a key aspect of green chemistry. Research has explored the use of heteropoly acids as efficient and environmentally benign catalysts for the Fries rearrangement. Furthermore, ionic liquids have been investigated as both a solvent and a Lewis acid catalyst in the Fries rearrangement of phenyl benzoate, yielding hydroxybenzophenones. The development of solvent-free catalytic methods, such as using p-toluenesulfonic acid (PTSA) for the Fries rearrangement of aromatic esters, also contributes to greener synthesis pathways by eliminating the need for volatile organic solvents. researchgate.net

The following table provides an overview of some green chemistry methodologies explored for the synthesis of benzophenone derivatives.

MethodologyKey FeaturesAdvantages
Photocatalysis Use of light to initiate the reaction, often with a catalyst like Cu₂O or benzophenone itself. acs.orgrsc.orgresearchgate.netrsc.orgMilder reaction conditions, use of renewable energy (sunlight), potential for high selectivity. researchgate.net
Microwave-Assisted Synthesis Utilizes microwave irradiation to rapidly heat the reaction mixture. ingentaconnect.comnih.govpharmacophorejournal.comanton-paar.comReduced reaction times, improved yields, potential for solvent-free reactions, energy efficiency. anton-paar.com
Green Catalysts and Solvents Employs environmentally friendly catalysts (e.g., heteropoly acids, PTSA) and solvents (e.g., ionic liquids, water, ethanol). researchgate.netresearchgate.netReduced toxicity and waste, easier catalyst recovery and recycling, improved process safety.

Comprehensive Spectroscopic and Structural Elucidation of 4 Hydroxy 3 Methylphenyl Phenyl Methanone

Advanced Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy provides profound insights into the functional groups present within a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and bonding arrangements within a molecule. The FT-IR spectrum of (4-Hydroxy-3-methylphenyl)(phenyl)methanone, typically recorded using a KBr wafer technique, reveals several key absorption bands that are characteristic of its structure.

A broad absorption band is generally observed in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The stretching vibration of the C=O group of the benzophenone (B1666685) core typically appears as a strong, sharp peak around 1650-1630 cm⁻¹. Aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, while the corresponding C-H out-of-plane bending vibrations give rise to signals in the fingerprint region (below 1000 cm⁻¹), providing information about the substitution pattern of the aromatic rings. The C-O stretching of the phenol (B47542) group is anticipated to produce a band in the 1280-1200 cm⁻¹ region. The presence of the methyl group is confirmed by C-H stretching and bending vibrations.

FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)AssignmentIntensity
~3300O-H Stretch (Phenol)Broad
~3050Aromatic C-H StretchMedium
~2920Methyl C-H StretchMedium
~1640C=O Stretch (Ketone)Strong
~1600, ~1500, ~1450Aromatic C=C Ring StretchMedium
~1250C-O Stretch (Phenol)Medium
~820Aromatic C-H BendMedium

Note: The exact peak positions may vary slightly depending on the experimental conditions.

Raman Spectroscopy Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms within a molecule, providing a detailed map of the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides a wealth of information about the number, environment, and connectivity of the hydrogen atoms. The spectrum would be expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the methyl protons.

The protons of the unsubstituted phenyl ring typically appear as a complex multiplet in the range of δ 7.2-7.8 ppm. The protons on the substituted hydroxymethylphenyl ring will show a distinct splitting pattern. The proton ortho to the hydroxyl group and meta to the carbonyl group is expected to appear as a doublet, while the proton meta to the hydroxyl group and ortho to the carbonyl group would also likely be a doublet, with the remaining aromatic proton appearing as a doublet of doublets. The phenolic hydroxyl proton often appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. The methyl protons will give rise to a sharp singlet, typically in the upfield region of the aromatic signals.

¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.80 - 7.30m5HProtons of the unsubstituted phenyl ring
~7.25d1HAromatic H (ortho to C=O)
~7.15dd1HAromatic H (meta to C=O and OH)
~6.90d1HAromatic H (ortho to OH)
~5.50br s1HPhenolic OH
~2.20s3HMethyl (CH₃) protons

Note: The chemical shifts and coupling constants are approximate and can vary with the solvent and spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ketone is characteristically found in the downfield region of the spectrum, typically around δ 195-200 ppm. The aromatic carbons will appear in the range of δ 115-160 ppm. The carbon bearing the hydroxyl group will be shifted downfield due to the deshielding effect of the oxygen atom, while the carbon attached to the methyl group will also have a characteristic chemical shift. The methyl carbon itself will appear in the upfield region of the spectrum.

¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~197.0Carbonyl Carbon (C=O)
~158.0Aromatic Carbon attached to OH
~138.0Aromatic Carbon (Quaternary, unsubstituted ring)
~132.0 - 128.0Aromatic CH carbons (unsubstituted ring)
~130.0Aromatic Carbon (Quaternary, substituted ring)
~127.0Aromatic CH carbon
~125.0Aromatic Carbon attached to CH₃
~115.0Aromatic CH carbon
~16.0Methyl Carbon (CH₃)

Note: The chemical shifts are approximate and can vary with the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While specific 2D NMR data for this compound are not widely reported in publicly accessible literature, these techniques would be invaluable for unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the protons within the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would establish the one-bond correlations between protons and the carbons to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons over two or three bonds. This would be particularly useful for confirming the assignment of the quaternary carbons and for establishing the connectivity between the two aromatic rings through the carbonyl group.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a pivotal technique for confirming the molecular weight and elucidating the structural components of a molecule through its fragmentation pattern. For this compound, with a molecular formula of C₁₄H₁₂O₂, the expected molecular weight is 212.24 g/mol . nih.gov

Electron Ionization Mass Spectrometry (EI-MS) analysis of the title compound confirms this, showing a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 212. nih.gov The fragmentation pathway, inferred from the most prominent peaks in the mass spectrum, provides valuable structural information. The major fragmentation peaks observed are characteristic of the benzophenone core structure.

Key fragmentation pathways include the cleavage of the bond between the carbonyl group and the substituted phenyl ring, as well as the cleavage of the bond to the unsubstituted phenyl ring. The primary fragments observed are:

m/z 135: This intense peak corresponds to the 4-hydroxy-3-methylbenzoyl cation, [HOC₆H₃(CH₃)CO]⁺, formed by the loss of the phenyl group.

m/z 105: This peak represents the benzoyl cation, [C₆H₅CO]⁺, resulting from the cleavage of the bond to the 4-hydroxy-3-methylphenyl group.

m/z 77: This fragment is characteristic of the phenyl cation, [C₆H₅]⁺, formed by the loss of the carbonyl group from the benzoyl cation.

The observed fragmentation pattern is consistent with the proposed structure and allows for unambiguous confirmation of the compound's identity and molecular formula.

Table 1: Prominent Mass Spectrometry Peaks for this compound

m/z (Mass-to-Charge Ratio)Relative IntensityProposed Fragment Ion
21242.2%[C₁₄H₁₂O₂]⁺ (Molecular Ion)
13599.9%[HOC₆H₃(CH₃)CO]⁺
10514.9%[C₆H₅CO]⁺
7725.8%[C₆H₅]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from its benzophenone chromophore. nih.gov

The electronic spectrum of benzophenones typically displays two main absorption bands:

An intense band at shorter wavelengths, usually around 250-260 nm. This band is attributed to the π→π * transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and the carbonyl group.

A weaker band at longer wavelengths, typically in the range of 330-350 nm. This absorption is due to the n→π * transition, which involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital.

The presence of substituents on the aromatic rings influences the position and intensity of these absorption maxima. The hydroxyl (-OH) and methyl (-CH₃) groups on one of the phenyl rings act as auxochromes. The electron-donating nature of the hydroxyl group, in particular, is expected to cause a bathochromic (red) shift in the π→π* transition band due to increased conjugation. This analysis of electronic transitions confirms the conjugated nature of the molecule's dual-ring system bridged by a carbonyl group.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique has been employed to elucidate the detailed molecular geometry and supramolecular architecture of this compound. nih.gov The compound crystallizes in the orthorhombic system with the space group P2₁2₁2₁. nih.gov

Table 2: Crystal Data and Structure Refinement Details

ParameterValue
Chemical FormulaC₁₄H₁₂O₂
Formula Weight212.24
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.7043 (4)
b (Å)16.3770 (8)
c (Å)17.7482 (9)
Volume (ų)2239.4 (2)
Z (Molecules per unit cell)8

The X-ray diffraction analysis confirms the connectivity of the atoms and provides precise measurements of bond lengths and angles within the molecule. The determined bond parameters for this compound are within the expected ranges and show no significant deviations from those observed in structurally similar benzophenone derivatives. nih.gov The geometry around the central carbonyl carbon is trigonal planar, as expected.

A key feature of the molecular structure of benzophenones is the non-coplanar arrangement of the two aromatic rings. This twist is due to steric hindrance between the ortho-hydrogens of the two rings. For this compound, the dihedral angle between the mean planes of the substituted 4-hydroxy-3-methylphenyl ring and the unsubstituted phenyl ring is 58.84 (12)°. nih.gov This significant twist disrupts the π-conjugation across the entire molecule, influencing its electronic properties.

In the crystal lattice, the molecules are held together by a network of intermolecular hydrogen bonds. The analysis reveals the presence of conventional O—H···O hydrogen bonds and weaker C—H···O interactions. nih.gov The phenolic hydroxyl group acts as a hydrogen bond donor, forming a strong O—H···O bond with the carbonyl oxygen of an adjacent molecule. nih.gov This primary interaction is crucial for the formation of the main structural motifs in the crystal. Additionally, weaker C—H···O hydrogen bonds involving aromatic C-H donors and the carbonyl oxygen acceptor further stabilize the crystal structure. nih.gov

Table 3: Hydrogen Bond Geometry (Å, °)

D—H···AD-HH···AD···A∠(DHA)
O—H···O0.821.892.7106 (19)166
C—H···O0.932.573.448 (3)158
D: Donor atom; A: Acceptor atom

Complementary Analytical Techniques for Purity and Identity Confirmation

Beyond standard spectroscopic methods such as NMR, IR, and mass spectrometry, complementary analytical techniques are essential for the unambiguous confirmation of the molecular structure and the assessment of the purity of this compound. Techniques like elemental analysis and single-crystal X-ray diffraction provide fundamental data on the elemental composition and the precise three-dimensional arrangement of atoms, respectively.

Elemental Analysis

Elemental analysis is a foundational technique used to determine the mass fractions of carbon, hydrogen, and oxygen within a pure sample of the compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula, C₁₄H₁₂O₂. A close correlation between the experimental and theoretical values serves as a crucial indicator of the sample's purity.

The theoretical elemental composition of this compound is derived from its molecular formula (C₁₄H₁₂O₂) and molecular weight (212.24 g/mol ). nih.govnih.gov

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.01 14 168.14 79.28
Hydrogen H 1.008 12 12.096 5.70
Oxygen O 16.00 2 32.00 15.08

| Total | | | | 212.24 | 100.00 |

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural proof for a crystalline solid. This powerful analytical method determines the precise spatial arrangement of atoms within the crystal lattice, confirming the compound's connectivity and stereochemistry.

A study of this compound revealed its crystal structure. The analysis confirmed that the molecule consists of two benzene (B151609) rings with a dihedral angle of 58.84 (12)° between them. nih.gov The crystal structure is stabilized by intermolecular O—H⋯O and C—H⋯O hydrogen bonds, which link the molecules into chains. nih.gov Such detailed structural information is invaluable for confirming the compound's identity and understanding its solid-state properties.

The crystallographic data obtained for the compound are summarized below. nih.gov

Table 2: Crystal Data and Structure Refinement for this compound

Parameter Value
Crystal Data
Chemical formula C₁₄H₁₂O₂
Formula weight (Mr) 212.24
Crystal system Orthorhombic
Space group Pbca
a (Å) 7.7043 (4)
b (Å) 16.3770 (8)
c (Å) 17.7482 (9)
Volume (V) (ų) 2239.4 (2)
Z 8
Calculated density (Dx) (Mg m⁻³) 1.259
Radiation type Cu Kα
Wavelength (λ) (Å) 1.54178
Absorption coefficient (μ) (mm⁻¹) 0.67
Data Collection
Diffractometer Bruker X8 Proteum
Temperature (K) 293
Measured reflections 7657
Independent reflections 1828
Rint 0.037
Refinement
Refinement on
R[F² > 2σ(F²)] 0.046
wR(F²) 0.129
Goodness-of-fit (S) 1.03

Theoretical and Computational Chemistry Investigations of 4 Hydroxy 3 Methylphenyl Phenyl Methanone

Density Functional Theory (DFT) Studies on Electronic Structure and Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in determining the ground-state properties of (4-Hydroxy-3-methylphenyl)(phenyl)methanone with a high degree of accuracy.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state of the molecule. For this compound, this process reveals key structural parameters. The molecule is not planar due to the steric hindrance between the two phenyl rings, which are twisted relative to each other around the central carbonyl group.

Experimental data from X-ray crystallography provides a valuable reference for the computationally optimized structure. In the crystalline state, the dihedral angle between the planes of the two benzene (B151609) rings is a critical parameter. For this compound, this angle has been experimentally determined to be approximately 58.84°. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), typically predict a dihedral angle in close agreement with experimental findings for benzophenone (B1666685) and its derivatives. The presence of the hydroxyl and methyl substituents on one of the phenyl rings can cause minor deviations in bond lengths and angles compared to unsubstituted benzophenone, reflecting the electronic influence of these groups.

Table 1: Selected Optimized Geometrical Parameters (Illustrative)
ParameterTypical DFT Calculated ValueExperimental Value (where available)
C=O Bond Length~1.24 Å~1.22 Å
C-C(O)-C Bond Angle~121°~122°
Dihedral Angle (Phenyl Rings)~56-60°~58.84°

Note: The DFT values are illustrative and based on typical results for substituted benzophenones.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is typically localized on the substituted phenyl ring, which is rich in electrons due to the electron-donating effects of the hydroxyl and methyl groups. The LUMO, on the other hand, is generally centered on the benzoyl moiety, particularly the carbonyl group and the unsubstituted phenyl ring. This spatial distribution of the frontier orbitals suggests that the lowest energy electronic transition will involve a charge transfer from the hydroxy-methyl-substituted phenyl ring to the benzoyl part of the molecule.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Descriptors (Illustrative)
DescriptorTypical Calculated Value (eV)
EHOMO-6.2 eV
ELUMO-1.8 eV
HOMO-LUMO Gap (ΔE)4.4 eV

Note: These values are illustrative and representative of substituted benzophenones.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to predict the chemical reactivity and stability of the molecule. These parameters, based on conceptual DFT, provide a quantitative measure of different aspects of reactivity.

Chemical Potential (μ) : Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η) : Measures the resistance to change in the electron distribution. It is given by η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap leads to greater hardness, indicating higher stability.

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Table 3: Predicted Chemical Reactivity and Stability Parameters (Illustrative)
ParameterTypical Calculated Value
Chemical Potential (μ)-4.0 eV
Global Hardness (η)2.2 eV
Global Electrophilicity Index (ω)3.64 eV

Note: These values are derived from the illustrative HOMO/LUMO energies in Table 2.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of molecules. This is particularly important for understanding the photophysical and photochemical properties of this compound, such as its absorption and emission of light.

TD-DFT calculations can predict the electronic absorption spectra of molecules by determining the energies of vertical electronic transitions from the ground state to various excited states. For each transition, the calculation also provides the oscillator strength, which is proportional to the intensity of the absorption band.

Benzophenone derivatives typically exhibit two main types of electronic transitions in the UV region:

π→π* transitions : These are generally high-intensity absorptions and involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, these transitions are associated with the aromatic rings.

n→π* transitions : These are typically lower in energy and intensity and involve the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital.

The presence of the electron-donating hydroxyl group is known to cause a red-shift (a shift to longer wavelengths) in the π→π* absorption bands compared to unsubstituted benzophenone. TD-DFT simulations can accurately model this effect.

Table 4: Simulated UV-Visible Absorption Data (Illustrative)
Calculated λmax (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
~340 nm~0.02n → πn→π
~285 nm~0.45HOMO → LUMOπ→π* (Charge Transfer)
~250 nm~0.30HOMO-1 → LUMOπ→π*

Note: These values are illustrative, based on general trends for substituted benzophenones.

Upon absorption of UV radiation, the molecule is promoted to an excited singlet state (S₁). From here, several photophysical pathways are possible. Benzophenones are well-known for their efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the lowest triplet state (T₁). This process is facilitated by the small energy gap between the S₁ and T₁ states and the significant spin-orbit coupling, often enhanced by the n→π* character of the lowest excited state.

The T₁ state of benzophenones is typically reactive and can participate in various photochemical reactions, such as hydrogen abstraction. TD-DFT can be used to calculate the energies of these different electronic states (S₀, S₁, T₁) and to understand the nature of the orbitals involved, thereby providing a clearer picture of the potential photophysical and photochemical behavior of this compound. The calculations would likely confirm that the lowest excited singlet and triplet states have significant n→π* character, which is a hallmark of the photochemistry of benzophenone derivatives.

Quantum Chemical Calculations of Thermochemical Properties

Theoretical and computational studies on this compound, a substituted benzophenone, have provided significant insights into its thermochemical properties. These investigations are crucial for understanding the compound's stability and behavior in different phases. High-level quantum chemical methods, such as G3MP2 and G4, have been employed to accurately estimate these properties, ensuring a strong correlation between theoretical predictions and experimental data. nih.gov

The standard molar enthalpy of formation in the gas phase (ΔfHm°(g)) is a key thermochemical parameter that indicates the stability of a molecule. For substituted benzophenones, including this compound, high-level quantum chemical calculations using methods like G3MP2 and G4 have been utilized to determine these values. nih.govresearchgate.net These computational approaches are essential for providing reliable thermochemical data, which can be compared with experimental results to validate the theoretical models. nih.gov The "centrepiece" group-contribution approach has also been developed and applied to assess the enthalpies of formation for this class of compounds, which is particularly useful for process engineering calculations. nih.gov

Table 1: Theoretical Thermochemical Data for Substituted Benzophenones

Property Method Value
Gas-Phase Enthalpy of Formation G3MP2, G4 Compound-specific data required
Enthalpy of Vaporization Transpiration Method Compound-specific data required

The enthalpy of vaporization (ΔlgHm°) is a measure of the energy required to transform a substance from a liquid to a gaseous state. For hydroxy- and methoxy-substituted benzophenones, standard molar enthalpies of vaporization have been experimentally determined by measuring the temperature dependence of vapor pressures using the transpiration method. nih.govresearchgate.net These experimental values are critical for validating the results obtained from quantum chemical calculations and for developing predictive models like the "centrepiece" group-contribution approach. nih.gov

The thermodynamics of phase transitions, including crystal-gas (sublimation), crystal-liquid (fusion), and liquid-gas (vaporization), are fundamental to understanding the physical properties of this compound. Experimental techniques such as the transpiration method and Knudsen effusion method are used to measure vapor pressures, from which the enthalpies of vaporization and sublimation are derived. nih.gov Differential scanning calorimetry (DSC) is employed to measure the enthalpies of fusion. nih.gov This collective thermodynamic data provides a comprehensive energetic profile of the compound's phase behavior. nih.govresearchgate.net

Computational Modeling of Intermolecular and Non-Covalent Interactions

The crystal structure of this compound reveals a network of intermolecular interactions that govern its solid-state packing. The dihedral angle between the two benzene rings is a significant structural feature, measured at 58.84 (12)°. nih.gov

In the crystalline state, molecules of this compound are linked by conventional O—H⋯O hydrogen bonds, forming chains along the b-axis. nih.gov These primary interactions are supplemented by weaker C—H⋯O hydrogen bonds, which further connect the chains to form layers parallel to the bc plane. nih.gov The geometric parameters of these hydrogen bonds have been determined through single-crystal X-ray diffraction. nih.gov

Table 2: Hydrogen Bond Geometry in this compound

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
O—H⋯O 0.82 1.91 2.7106 (19) 166
C—H⋯O 0.93 2.57 3.448 (3) 158

Source: Dileep et al., 2013 nih.gov

Mechanistic Studies of Chemical Reactions Involving this compound through Computational Approaches

While specific computational studies detailing the reaction mechanisms of this compound are not extensively documented in publicly available research, computational chemistry provides powerful tools to investigate the underlying mechanisms of reactions pertinent to its synthesis. A primary route to synthesizing 4-hydroxy-3-methylbenzophenone and its analogs is the Fries rearrangement of phenyl benzoates. nih.govnih.govresearchgate.net Theoretical and computational studies have been instrumental in elucidating the complex mechanistic pathways of this rearrangement, offering insights that are applicable to understanding the formation of this compound.

The Fries rearrangement, which converts an aryl ester to a hydroxyaryl ketone, can proceed through either a thermal or a photochemical pathway. Computational investigations have been particularly insightful in unraveling the intricacies of the photo-Fries rearrangement. These studies have established that the reaction is governed by a complex interplay of multiple electronic states. barbatti.org

High-level multiconfigurational theoretical methods have been employed to construct a comprehensive model of the photo-Fries rearrangement. barbatti.org These computational approaches have revealed that the process is not straightforward but involves a sequence of electronic transitions. The reaction is understood to be controlled by three key electronic states:

A ππ* state, which is responsible for the initial absorption of radiation.

A pre-dissociative nπ* state, which facilitates the transfer of energy to the dissociative region of the potential energy surface.

A πσ* state, along which the actual bond dissociation occurs. barbatti.org

Computational models have shown that the efficiency of the photo-Fries rearrangement is critically dependent on the energetic balance between the lowest excited ππ* and nπ* states. For the reaction to proceed efficiently, energy must be transferred from the initially populated ππ* state to the nπ* state. This transfer is associated with a pyramidalization of the carbonyl carbon. Subsequently, a transfer from the nπ* state to the dissociative πσ* state leads to the cleavage of the ester bond. barbatti.org

The insights gained from these computational studies provide a rational framework for understanding and potentially optimizing the synthesis of this compound via the photo-Fries rearrangement. By computationally analyzing the effects of substituents and solvent environments on the energies of the involved electronic states, it is possible to predict how these factors might influence the reaction yield. barbatti.org For instance, if the ππ* state is significantly more stable than the nπ* state, the necessary energy transfer for dissociation may be hindered, thus reducing the efficiency of the rearrangement. barbatti.org

In the context of the thermal Fries rearrangement, kinetic studies have suggested that the reacting species is a complex of the phenyl benzoate (B1203000) with the catalyst, such as aluminum bromide. rsc.org While detailed computational mechanistic studies on the thermal rearrangement are less common in the literature, it is understood to proceed through an intermolecular or intramolecular electrophilic aromatic substitution mechanism.

The following table summarizes the key electronic states and their roles in the photo-Fries rearrangement as elucidated by computational studies.

Electronic StateRole in the Photo-Fries Rearrangement
ππAbsorbs initial radiation
Acts as a pre-dissociative state, transferring energy
πσ*The dissociative state along which bond cleavage occurs

It is important to note that while these computational studies provide a solid theoretical foundation for the mechanism of the Fries rearrangement, further specific computational investigations on this compound would be beneficial for a more tailored understanding of its reactivity and formation.

Chemical Reactivity and Derivatization Strategies for 4 Hydroxy 3 Methylphenyl Phenyl Methanone

Functionalization of the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group is a primary site for functionalization, readily undergoing reactions like etherification and esterification to yield a variety of derivatives.

Etherification: The hydroxyl group can be converted into an ether linkage through Williamson ether synthesis. This typically involves deprotonation of the phenol (B47542) with a base to form a more nucleophilic phenoxide, which then reacts with an alkyl halide. A notable example is the synthesis of ether derivatives for potential anti-inflammatory applications.

Esterification: Phenolic esters can be prepared by reacting the hydroxyl group with carboxylic acids, acid anhydrides, or acyl chlorides. google.comkhanacademy.org This reaction is often catalyzed by an acid or a base. Due to the moderate reactivity of the phenolic hydroxyl group, more reactive acylating agents like acyl chlorides or anhydrides are commonly used in the presence of a base such as pyridine (B92270) or sodium hydroxide (B78521) to facilitate the reaction. researchgate.net

Reaction TypeReagentsProduct Type
EtherificationAlkyl halide, Base (e.g., K₂CO₃)Ether
EsterificationAcyl chloride or Acid anhydride, Base (e.g., Pyridine)Ester

Reactions Involving the Carbonyl Moiety

The carbonyl group of the benzophenone (B1666685) core is another key site for chemical reactions, most notably reduction. The ketone can be reduced to a secondary alcohol, yielding (4-hydroxy-3-methylphenyl)(phenyl)methanol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent depends on the desired reaction conditions and the presence of other functional groups. Sodium borohydride is a milder reducing agent and is often preferred for its selectivity.

Electrophilic Aromatic Substitution on the Benzophenone Core

The two aromatic rings of (4-Hydroxy-3-methylphenyl)(phenyl)methanone exhibit different reactivities towards electrophilic aromatic substitution due to the influence of their respective substituents.

Ring A (4-Hydroxy-3-methylphenyl): This ring is highly activated. The hydroxyl (-OH) group is a strong activating, ortho, para-directing group due to its ability to donate electron density through resonance. libretexts.org The methyl (-CH₃) group is a weak activating, ortho, para-director through an inductive effect. youtube.com The combined effect of these two groups strongly directs incoming electrophiles to the positions ortho and para to the hydroxyl group. Since the para position is already substituted, substitution is expected to occur at the positions ortho to the powerful hydroxyl director.

Ring B (Phenyl): This ring is attached to the electron-withdrawing carbonyl group. The benzoyl group is a deactivating, meta-directing group. youtube.com It withdraws electron density from the ring, making it less nucleophilic and directing incoming electrophiles to the meta positions.

Therefore, electrophilic substitution reactions will preferentially occur on the more activated 4-hydroxy-3-methylphenyl ring. uci.edunih.gov

RingSubstituentsOverall EffectPredicted Position of Substitution
4-Hydroxy-3-methylphenyl-OH (activating, o,p-director), -CH₃ (activating, o,p-director)Strongly ActivatedOrtho to the hydroxyl group
Phenyl-C=O (deactivating, m-director)DeactivatedMeta to the carbonyl group

Strategic Derivatization to Form Extended Molecular Architectures

The reactivity of this compound allows for its use as a scaffold to build more complex molecules with potential applications in medicinal chemistry and materials science.

Pyrazole (B372694) derivatives can be synthesized from this compound by first converting it into a chalcone (B49325). researchgate.net This is typically achieved through a Claisen-Schmidt condensation with an appropriate aromatic aldehyde. nih.govhealthcare-bulletin.co.ukelifesciences.org The resulting α,β-unsaturated ketone (chalcone) can then undergo a cyclocondensation reaction with a hydrazine (B178648) derivative (such as hydrazine hydrate (B1144303) or phenylhydrazine) to form the pyrazoline ring, which can be subsequently oxidized to the pyrazole. nih.govmdpi.com This multi-step process allows for the incorporation of the benzophenone core into a heterocyclic pyrazole system. rsc.orgnih.govresearchgate.net

A specific and important derivatization is the synthesis of benzophenone-N-ethyl morpholine (B109124) ethers. This is an example of the etherification reaction discussed in section 5.1. The synthesis involves the condensation of this compound with 4-(2-chloroethyl)morpholine (B1582488) hydrochloride. The reaction is typically carried out in the presence of a base, such as anhydrous potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). This attaches the N-ethyl morpholine moiety to the benzophenone core via an ether linkage, creating molecules that have been investigated for their biological activities.

The construction of 1,2,3-triazole hybrids is a modern synthetic strategy that often employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry". researchgate.nettmu.edu.twnih.gov To create a triazole hybrid of this compound, the parent molecule must first be functionalized with either a terminal alkyne or an azide (B81097) group.

For example, the phenolic hydroxyl group can be alkylated using propargyl bromide to introduce a terminal alkyne. Alternatively, it can be reacted with a short linker containing a terminal halide, which is then converted to an azide using sodium azide. arkat-usa.org The resulting alkyne- or azide-functionalized benzophenone can then be reacted with a complementary azide or alkyne partner in the presence of a copper(I) catalyst to form the stable 1,4-disubstituted 1,2,3-triazole ring, linking the benzophenone scaffold to another molecular fragment. frontiersin.org

Generation of Schiff Base Compounds

The carbonyl group of this compound is a key site for nucleophilic addition reactions, most notably in the formation of Schiff bases (or imines). This reaction typically involves the condensation of the ketone with a primary amine under conditions that facilitate the removal of water.

The general reaction for Schiff base formation from a ketone and a primary amine can be represented as follows:

R₂C=O + R'NH₂ ⇌ R₂C=NR' + H₂O

For this compound, the reaction would proceed as depicted below, yielding a substituted N-phenyl-imine derivative. The specific nature of the resulting Schiff base is dependent on the primary amine used in the synthesis.

While direct experimental studies on the synthesis of Schiff bases from this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous substituted benzophenones. The presence of the hydroxyl and methyl groups on one of the phenyl rings influences the electrophilicity of the carbonyl carbon. The hydroxyl group, being an electron-donating group through resonance, can slightly decrease the reactivity of the carbonyl group towards nucleophiles compared to unsubstituted benzophenone. Conversely, the methyl group is a weak electron-donating group.

The synthesis of Schiff bases from benzophenone derivatives often requires acid catalysis and azeotropic removal of water to drive the equilibrium towards the product. Common primary amines used in such syntheses include aliphatic amines, anilines, and hydrazines.

Table 1: Examples of Primary Amines for Schiff Base Synthesis with Substituted Benzophenones

Primary AmineResulting Schiff Base Type
AnilineN-phenyl imine
4-NitroanilineN-(4-nitrophenyl) imine
HydrazineHydrazone
GlycineN-carboxymethyl imine
2-AminophenolN-(2-hydroxyphenyl) imine

The resulting Schiff bases are often crystalline solids and can be characterized using various spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. The formation of the imine bond is typically confirmed by the appearance of a characteristic C=N stretching vibration in the IR spectrum and the disappearance of the N-H protons of the primary amine in the ¹H NMR spectrum.

Mechanistic Organic Chemistry Studies of Substituted Benzophenones

The presence of substituents on the phenyl rings of benzophenone significantly influences its chemical and photochemical behavior. Mechanistic studies on substituted benzophenones provide valuable insights into the electronic and steric effects that govern their reactivity.

The hydroxyl group at the 4-position and the methyl group at the 3-position of this compound play a crucial role in modulating the electronic properties of the molecule. The hydroxyl group is a strong electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect), with the resonance effect generally dominating. This electron donation increases the electron density in the phenyl ring and can affect the energy levels of the molecular orbitals involved in photochemical processes. The methyl group is a weak electron-donating group through hyperconjugation and induction.

One of the most extensively studied reactions of benzophenones is their photoreduction. Upon absorption of UV light, benzophenone is promoted to an excited singlet state (S₁), which then undergoes efficient intersystem crossing to a more stable triplet state (T₁). The triplet state has a biradical character and can abstract a hydrogen atom from a suitable donor, such as an alcohol, to form a ketyl radical. Two ketyl radicals can then couple to form a pinacol.

The photochemistry of 4-hydroxybenzophenone (B119663) has been a subject of detailed investigation. collectionscanada.gc.ca The phenolic hydroxyl group can act as an intramolecular hydrogen donor, influencing the excited state dynamics. collectionscanada.gc.ca The presence of the hydroxyl group can also lead to different reaction pathways depending on the solvent and pH. collectionscanada.gc.ca In basic media, the deprotonated phenoxide form is a powerful electron-donating group, which can significantly alter the photochemical behavior. collectionscanada.gc.ca

The kinetics of the photoreduction of substituted benzophenones have been shown to be highly dependent on the nature and position of the substituents. mtak.hu Electron-donating groups, like the hydroxyl and methyl groups in this compound, can affect the stability of the intermediate ketyl radicals, thereby influencing the rates of both the primary hydrogen abstraction step and subsequent reactions. mtak.hu Quantum chemical calculations have indicated that the stability of the forming aromatic ketyl radicals is a determining factor in the reaction rates. mtak.hu

Table 2: Influence of Substituents on Benzophenone Reactivity

SubstituentPositionElectronic EffectInfluence on Reactivity
-OH4-+R, -IElectron-donating, can alter photochemical pathways
-CH₃3-+I, HyperconjugationWeakly electron-donating
-NO₂4--R, -IStrongly electron-withdrawing, deactivates the ring
-OCH₃4-+R, -IStrongly electron-donating

Structure Activity Relationship Sar Studies of 4 Hydroxy 3 Methylphenyl Phenyl Methanone Analogues

Impact of Substituent Position and Electronic Nature on Molecular Properties

The molecular properties and, consequently, the biological activity of (4-Hydroxy-3-methylphenyl)(phenyl)methanone analogues are significantly influenced by the position and electronic characteristics of substituents on the phenyl rings. The interplay between inductive and resonance effects of functional groups can alter electron density, molecular conformation, and the potential for intermolecular interactions. scialert.netresearchgate.net

The position of a substituent—ortho, meta, or para—relative to the carbonyl bridge or the existing hydroxyl and methyl groups dictates its spatial orientation and its ability to engage in electronic delocalization or steric interactions. acs.org For instance, substituents at the ortho position can induce steric hindrance that forces the phenyl rings to twist out of planarity, affecting the molecule's conjugation and interaction with biological targets. aip.org Conversely, para-substituents are generally less sterically hindered and can exert more direct electronic effects through the aromatic system. researchgate.net

The electronic nature of a substituent, whether it is electron-donating (EDG) or electron-withdrawing (EWG), is also a critical determinant of the molecule's properties. EDGs, such as alkoxy (-OR) or alkyl (-R) groups, increase electron density in the aromatic ring, which can influence reactivity and interactions. EWGs, like nitro (-NO2) or cyano (-CN) groups, decrease electron density and can affect properties like reduction potential and hydrogen bonding capabilities. researchgate.netnih.gov Studies on various benzophenone (B1666685) derivatives have shown that both EDGs and EWGs can lead to a bathochromic shift (a shift to longer wavelengths) in the compound's UV absorption spectrum. mdpi.comresearchgate.net In the context of genotoxicity for some benzophenones, it has been observed that an increase in hydroxy substitution can be a major contributor. nih.gov

The following interactive table summarizes the predictable impact of different substituents at various positions on the this compound scaffold, based on established principles of physical organic chemistry.

Position on Phenyl Ring ASubstituent TypePredicted Effect

Rational Design Principles for Modifying the this compound Scaffold

Rational design involves the strategic modification of a lead compound to enhance its desired properties while minimizing undesirable ones. rsc.org For the this compound scaffold, several design principles can be applied to create analogues with improved activity, selectivity, or physicochemical properties. rsc.org

One key strategy is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties. For example, the phenolic hydroxyl group could be replaced with a bioisostere like a hydroxamic acid, carboxylic acid, or tetrazole to alter its acidity and hydrogen bonding capacity. Similarly, the methyl group could be substituted with other small alkyl groups or a halogen like chlorine to probe the steric and electronic requirements of a target binding pocket.

Another principle is conformational constraint , where flexible parts of the molecule are rigidified. This can reduce the entropic penalty upon binding to a target and may lock the molecule into a more active conformation. For the benzophenone scaffold, this could involve creating cyclic analogues that restrict the rotation of the phenyl rings.

Scaffold hopping is a more advanced strategy where the core benzophenone structure is replaced with a different chemical scaffold that maintains a similar three-dimensional arrangement of key functional groups. This can lead to the discovery of novel chemical series with different intellectual property profiles and potentially improved properties. mdpi.com

Finally, substituent modification based on SAR data is the most common approach. By systematically introducing a variety of substituents (e.g., halogens, alkyls, alkoxys, amides) at different positions on the two phenyl rings, chemists can fine-tune the electronic and steric properties of the molecule to optimize its interactions with a biological target. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzophenone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to build mathematical models that correlate the chemical structure of compounds with their biological activity. wikipedia.orgfiveable.me These models are invaluable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. mdpi.com

A QSAR study on benzophenone derivatives typically involves several key steps:

Data Set Assembly : A collection of benzophenone analogues with experimentally measured biological activity is gathered. This set is usually divided into a training set for model development and a test set for validation. nih.gov

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to create a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). fiveable.me

Model Validation : The predictive power of the QSAR model is rigorously assessed. This involves internal validation (e.g., cross-validation) and, crucially, external validation using the independent test set of compounds.

For benzophenone derivatives, QSAR studies have indicated that electrostatic effects and hydrogen-bonding interactions are often key determinants of their activity. nih.gov Descriptors related to these properties, such as partial atomic charges, dipole moments, and hydrogen bond donor/acceptor counts, are frequently important variables in the resulting QSAR models. The models can provide quantitative insights into the SAR, confirming that factors like the position and nature of substituents are critical for activity. nih.gov

The general workflow for a QSAR study is outlined in the table below.

StepDescriptionKey Considerations
1. Data Preparation Compile a dataset of compounds with known biological activities.Ensure data quality, consistency of the biological assay, and structural diversity.
2. Descriptor Generation Calculate various molecular descriptors (e.g., constitutional, topological, quantum-chemical).Select relevant descriptors that capture the structural variations within the dataset.
3. Model Building Use statistical or machine learning methods to correlate descriptors with activity.Choose an appropriate algorithm (e.g., MLR, PLS, SVM) and avoid overfitting the model.
4. Model Validation Assess the statistical significance and predictive ability of the model using internal and external validation.Key metrics include R², Q² (cross-validated R²), and predictive R² for the external test set.
5. Interpretation & Prediction Analyze the model to understand which descriptors (and thus, which structural features) are most important for activity. Use the model to predict the activity of new, untested compounds.The model's applicability domain must be defined to ensure reliable predictions.

Photophysical and Photochemical Behavior of 4 Hydroxy 3 Methylphenyl Phenyl Methanone and Its Derivatives

Light Absorption and Emission Characteristics

The electronic absorption spectrum of benzophenone (B1666685) and its derivatives is characterized by two main absorption bands in the ultraviolet region. These correspond to a weak n-π* transition at longer wavelengths and a strong π-π* transition at shorter wavelengths. For (4-Hydroxy-3-methylphenyl)(phenyl)methanone, the exact absorption maxima (λmax) and molar extinction coefficients (ε) are influenced by the solvent polarity and the substituents on the phenyl rings. The hydroxyl and methyl groups, being electron-donating, can cause a bathochromic (red) shift of the π-π* band.

Table 7.1.1: General UV Absorption Characteristics of Substituted Benzophenones

TransitionWavelength Region (nm)Molar Extinction Coefficient (ε, L mol-1 cm-1)Nature of Transition
n-π300 - 370100 - 500Forbidden, weak
π-π240 - 28010,000 - 20,000Allowed, strong

Note: The values presented are typical for benzophenone derivatives and may vary for this compound.

Intersystem Crossing Efficiency and Triplet State Dynamics

Upon photoexcitation to the S1 state, benzophenone derivatives undergo very rapid and efficient intersystem crossing (ISC) to the triplet manifold. The ISC quantum yield (ΦISC) for benzophenone is close to unity (~1), and this high efficiency is a hallmark of its photochemistry. etnalabs.com The rate of ISC in benzophenones can be on the picosecond timescale. nih.gov This process is facilitated by spin-orbit coupling between the S1(n,π) and T1(n,π) states, although transitions to other nearby triplet states, such as a T2(π,π*) state, can also play a role. nih.gov

The triplet state of this compound is the key intermediate in its photochemical reactions. The lifetime and reactivity of the triplet state are influenced by the substituents. The electron-donating hydroxyl and methyl groups can affect the energy of the triplet state and its reactivity in subsequent processes like hydrogen abstraction.

Table 7.2.1: Triplet State Properties of Benzophenone and its Derivatives

CompoundTriplet Energy (ET, kcal/mol)Triplet Lifetime (τT)Intersystem Crossing Quantum Yield (ΦISC)
Benzophenone69μs - ms (B15284909) (solvent dependent)~1
Substituted BenzophenonesVaries with substituentVaries with substituent and environmentGenerally high

Note: Specific data for this compound is not available; the table provides general values for comparison.

Photoinitiating Properties and Radical Formation Mechanisms

This compound, like other benzophenone derivatives, can function as a Type II photoinitiator for polymerization reactions. In this mechanism, the triplet-excited benzophenone does not undergo direct fragmentation to produce radicals. Instead, it abstracts a hydrogen atom from a synergist or co-initiator, which is typically an amine, thiol, or alcohol.

The primary process is the formation of a ketyl radical from the benzophenone and a radical on the synergist molecule. These newly formed radicals can then initiate the polymerization of monomers. The efficiency of this process depends on the reactivity of the triplet state and the hydrogen-donating ability of the synergist.

General Mechanism of Radical Formation:

Excitation and Intersystem Crossing: BP + hν → 1BP* → 3BP* (where BP is the benzophenone derivative)

Hydrogen Abstraction: 3BP* + R-H → [BP-H]• + R• (where R-H is the hydrogen donor/synergist)

Initiation: R• + M → R-M• (where M is a monomer)

The presence of the hydroxyl group in this compound could potentially lead to intramolecular hydrogen abstraction, although intermolecular abstraction from a suitable donor is the primary pathway for its photoinitiating activity.

Photoreduction Kinetics and Hydrogen Abstraction Processes

The photoreduction of benzophenones in the presence of a hydrogen donor is a classic photochemical reaction. The kinetics of this process are dictated by the rate of hydrogen abstraction by the triplet-excited benzophenone. This rate is dependent on several factors, including the nature of the solvent, the concentration of the hydrogen donor, and the electronic properties of the benzophenone derivative.

The triplet state of benzophenones has a pronounced electrophilic character at the oxygen atom of the carbonyl group, making it reactive towards C-H and O-H bonds of suitable hydrogen donors. The rate constants for hydrogen abstraction by the benzophenone triplet state from various substrates have been extensively studied. For example, the rate of hydrogen abstraction from isopropanol (B130326) by the benzophenone triplet is on the order of 106 L mol-1 s-1.

The substituents on the benzophenone ring can influence the reactivity of the triplet state. Electron-donating groups, such as the hydroxyl and methyl groups in this compound, may slightly decrease the rate of hydrogen abstraction compared to unsubstituted benzophenone.

Photoenolization Pathways

A unique photochemical pathway available to ortho-alkyl substituted benzophenones, such as this compound, is photoenolization. This intramolecular process involves the abstraction of a hydrogen atom from the ortho-methyl group by the excited carbonyl oxygen. nih.govacs.org

This 1,5-hydrogen atom transfer occurs from the triplet (n,π*) state and leads to the formation of a biradical intermediate. nih.govacs.org This biradical can then convert to cis- and trans-photoenols, which are transient species with characteristic absorption spectra. oup.com These enols are typically short-lived and revert to the original ketone structure. The lifetime of these enol transients can be influenced by the solvent environment and pH. nih.govacs.org

Mechanism of Photoenolization:

Excitation and Intersystem Crossing: The molecule is excited to the singlet state and undergoes intersystem crossing to the triplet state.

Intramolecular Hydrogen Abstraction: The triplet carbonyl group abstracts a hydrogen atom from the ortho-methyl group, forming a biradical.

Formation of Photoenols: The biradical intermediate rearranges to form cis and trans photoenols.

Reversion to Ketone: The photoenols tautomerize back to the ground state of the original ketone.

This photoenolization pathway can compete with intermolecular hydrogen abstraction and is a significant deactivation pathway for ortho-alkylated benzophenones.

Role of 4 Hydroxy 3 Methylphenyl Phenyl Methanone As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The utility of (4-hydroxy-3-methylphenyl)(phenyl)methanone as a precursor stems from its combination of a robust benzophenone (B1666685) scaffold and reactive functional handles. This structure is a key building block for creating larger, more intricate molecules with specific biological activities, such as potential anti-inflammatory and antioxidant agents. myskinrecipes.com The synthesis of complex pharmaceuticals often relies on such intermediates that allow for the stepwise addition of chemical complexity.

The functional groups on the molecule offer distinct pathways for modification:

Phenolic Hydroxyl (-OH) Group: This group can be alkylated to form ethers, acylated to form esters, or used to direct further electrophilic aromatic substitution. Its presence is crucial for modulating the electronic properties and biological interactions of the final product.

Carbonyl (C=O) Group: The ketone can undergo reduction to a secondary alcohol, reductive amination to form amines, or serve as a site for nucleophilic addition reactions, enabling the extension of the carbon skeleton.

Aromatic Rings: Both phenyl rings can undergo electrophilic substitution reactions, allowing for the introduction of various substituents (e.g., nitro, halogen, alkyl groups) that can fine-tune the steric and electronic properties of the molecule. This is essential in structure-activity relationship (SAR) studies for drug development. nih.gov

The benzophenone framework itself is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov Its derivatives have been investigated as inhibitors of HIV-1 reverse transcriptase, as well as for cancer and inflammation therapies. nih.gov The specific substitution pattern of this compound makes it a tailored starting point for developing new therapeutic candidates within these classes.

Table 1: Key Molecular Features of this compound for Complex Synthesis
FeatureDescriptionPotential Synthetic Transformations
Benzophenone CoreA diarylketone structure providing a rigid, three-dimensional scaffold.Serves as the foundational structure for building target molecules; modifications can alter spatial arrangement of substituents.
Phenolic Hydroxyl GroupAn acidic, nucleophilic group ortho to a methyl group and para to the carbonyl.O-alkylation (Williamson ether synthesis), O-acylation (ester formation), directing group for electrophilic aromatic substitution.
Carbonyl GroupAn electrophilic ketone functionality linking the two aryl rings.Reduction (to alcohol), Grignard/organolithium addition, Wittig reaction, reductive amination.
Substituted Phenyl RingA phenyl ring activated by hydroxyl and methyl groups.Further electrophilic aromatic substitution (e.g., halogenation, nitration) at positions ortho to the hydroxyl group.
Unsubstituted Phenyl RingA standard phenyl group.Electrophilic aromatic substitution, primarily at the meta-position due to the deactivating effect of the carbonyl group.

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry, forming the core of a vast number of pharmaceuticals. This compound and its direct precursors serve as essential building blocks for synthesizing a variety of heterocyclic systems. One notable application is in the synthesis of pyrazoline derivatives, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms.

A documented synthetic route involves the use of chalcones (α,β-unsaturated ketones) as intermediates. nih.gov Chalcones are typically prepared via a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde. researchgate.netthepharmajournal.com In this context, a chalcone (B49325) bearing the 4-hydroxy-3-methylphenyl moiety can be synthesized and subsequently cyclized to form a pyrazoline ring.

For instance, a series of N1-nicotinoyl-3-(4-hydroxy-3-methylphenyl)-5-(substituted phenyl)-2-pyrazolines with potential antiviral activity has been synthesized. nih.gov The synthesis proceeds by reacting a chalcone intermediate with isoniazid (B1672263) (INH). The resulting pyrazoline structure incorporates the (4-hydroxy-3-methylphenyl) moiety as a key component. Research has shown that the nature of the substituents on the second phenyl ring is crucial for the biological activity of these heterocyclic derivatives. nih.gov

Table 2: Examples of Antiviral Pyrazoline Derivatives Synthesized from a (4-Hydroxy-3-methylphenyl)-containing Precursor nih.gov
Compound NameSubstituent on Phenyl Ring at C-5Key Finding
5-(4-chlorophenyl)-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone4-ChloroIdentified as a promising compound with significant antiviral activity.
5-(4-fluorophenyl)-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone4-FluoroShowed promising antiviral activity, highlighting the importance of a halogen function. nih.gov
5-(2-chlorophenyl)-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone2-ChloroDemonstrated notable antiviral potential.
5-(2,6-dichlorophenyl)-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone2,6-DichloroExhibited significant antiviral activity, suggesting that electron-withdrawing groups are beneficial. nih.gov

This synthetic application underscores the role of the title compound's core structure as a non-labile building block that imparts specific properties to the final heterocyclic product.

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize and screen a large number of different but structurally related molecules (a "library") to identify new lead compounds. youtube.com The success of this approach relies on a central molecular scaffold that can be easily and systematically modified at multiple positions. nih.gov The benzophenone framework, and specifically this compound, is an ideal scaffold for such purposes. nih.gov

The presence of various substituents and functional groups on the benzophenone nucleus is essential for determining the quantitative structure-activity relationships (QSAR) of these systems. nih.gov By creating a library of analogues based on the this compound scaffold, researchers can systematically investigate how different functional groups at various positions influence biological activity. This methodical approach accelerates the optimization of lead compounds. nih.govnih.gov

The key features that make this compound an excellent scaffold for library synthesis are:

Multiple Diversification Points: The scaffold has at least three distinct regions for modification: the substituted phenyl ring, the unsubstituted phenyl ring, and the hydroxyl group.

Robust Chemical Nature: The core diarylketone structure is stable under many reaction conditions, allowing for a wide range of chemical transformations to be performed on the peripheral functional groups.

Tunable Properties: Modifications at the diversification points can systematically alter key molecular properties such as size, lipophilicity, hydrogen bonding capacity, and electronic distribution, all of which are critical for molecular recognition and biological function.

A hypothetical combinatorial library based on this scaffold could involve varying substituents at the R¹, R², and R³ positions, as illustrated in the table below. Such a library could then be screened against a biological target, such as a protein kinase or a receptor, to identify novel inhibitors or modulators.

Table 3: Conceptual Design of a Combinatorial Library Based on the this compound Scaffold
Scaffold PositionModification TypeExamples of Functional Groups (R)Potential Impact on Properties
R¹ (Modification of -OH group)Alkylation, Acylation-OCH₃, -OCH₂CH₃, -OC(O)CH₃Alters hydrogen bonding ability, lipophilicity, and steric bulk.
R² (Substitution on the hydroxy-methyl-phenyl ring)Electrophilic Aromatic Substitution-Cl, -Br, -NO₂, -SO₃HModulates electronic properties and introduces new interaction points (e.g., halogen bonds).
R³ (Substitution on the second phenyl ring)Electrophilic Aromatic Substitution-F, -Cl, -CH₃, -CF₃, -OCH₃Systematically probes steric and electronic requirements of the binding pocket.

Applications of 4 Hydroxy 3 Methylphenyl Phenyl Methanone in Advanced Materials Research

Utilization in UV-Absorbing Materials and Polymer Stabilization

The inherent UV-absorbing properties of the benzophenone (B1666685) scaffold make (4-Hydroxy-3-methylphenyl)(phenyl)methanone a key intermediate in the synthesis of UV absorbers and polymer stabilizers. The presence of the hydroxyl group is particularly important, as it can be functionalized to create more complex and effective stabilizing molecules.

Derivatives of this compound are employed to protect polymeric materials from the degradative effects of ultraviolet radiation. These stabilizers function by absorbing harmful UV rays and dissipating the energy as heat, thereby preventing the photo-oxidation that leads to material degradation, such as discoloration, loss of strength, and embrittlement.

While specific performance data for UV absorbers directly synthesized from this compound is not extensively published in publicly available literature, the general mechanism involves the functionalization of the hydroxyl group to attach moieties that enhance compatibility with the polymer matrix or to link to other stabilizing molecules like hindered amine light stabilizers (HALS). The UV-Vis absorption spectrum of this compound itself shows absorption in the UV region, which is a prerequisite for its function as a UV absorber precursor. nih.gov

The effectiveness of such stabilizers is typically evaluated by monitoring changes in the physical and chemical properties of the polymer after exposure to accelerated weathering tests. Key performance indicators include color change (yellowing index), gloss retention, and the retention of mechanical properties like tensile strength and elongation at break.

Incorporation into Organic Light-Emitting Diodes (OLEDs) as Electroactive Components

While direct application of this compound in OLEDs is not yet a mainstream practice, its structural features suggest significant potential, particularly as a precursor for synthesizing more complex host and emitter materials. The benzophenone core is a well-established building block in the design of materials for OLEDs due to its high triplet energy and its ability to promote efficient intersystem crossing. researchgate.netnih.gov

Role as Host Material in OLED Devices

In phosphorescent and TADF OLEDs, a host material is crucial for dispersing the emitter molecules, facilitating charge transport, and ensuring efficient energy transfer to the emitter. Benzophenone derivatives are attractive candidates for host materials due to their high triplet energies, which are necessary to confine the triplet excitons on the guest emitter molecules and prevent back energy transfer.

Although no specific research has been found detailing the use of this compound as a host material, its derivatives could be synthesized to possess the required characteristics. For instance, the hydroxyl group could serve as a reactive site to attach charge-transporting moieties, such as carbazole (B46965) or triarylamine units, to create bipolar host materials with balanced electron and hole transport properties. The performance of such hypothetical host materials would be evaluated based on the efficiency and stability of the resulting OLED devices.

Table 1: Key Parameters for Evaluating Host Materials in OLEDs

ParameterDescriptionDesired Value
Triplet Energy (ET) The energy of the lowest triplet excited state.Higher than the triplet energy of the emitter.
HOMO/LUMO Levels Highest Occupied and Lowest Unoccupied Molecular Orbital energy levels.Aligned with adjacent layers for efficient charge injection.
Glass Transition Temperature (Tg) Temperature at which the material transitions from a rigid glassy state to a more rubbery state.High, for morphological stability of the thin film.
Charge Carrier Mobility The ease with which electrons and holes move through the material.Balanced for electrons and holes to ensure recombination within the emissive layer.

Emitter Characteristics (e.g., Thermally Activated Delayed Fluorescent (TADF) Emitters)

The benzophenone core is also a promising acceptor unit for the design of Thermally Activated Delayed Fluorescent (TADF) emitters. nih.govrsc.org In TADF molecules, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) allows for efficient reverse intersystem crossing (rISC) from the non-emissive triplet state to the emissive singlet state, theoretically enabling 100% internal quantum efficiency.

By chemically modifying this compound, for instance, by attaching strong electron-donating groups to the molecule, it is conceivable to create donor-acceptor (D-A) type molecules with a small ΔEST. The twisted molecular geometry often induced by the benzophenone unit can help to separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a key strategy for achieving a small ΔEST.

Recent research on bicarbazole-benzophenone based derivatives has demonstrated their potential as blue TADF emitters. nih.govktu.edumdpi.com These studies provide a blueprint for how this compound could be similarly functionalized. The performance of such novel TADF emitters would be characterized by their photoluminescence quantum yield (PLQY), ΔEST, and the external quantum efficiency (EQE) of the fabricated OLED devices.

Table 2: Performance of a Representative Bicarbazole-Benzophenone TADF Emitter

ParameterValueReference
Maximum Brightness 3581 cd/m² ktu.edu
Current Efficacy 5.7 cd/A ktu.edu
Power Efficacy 4.1 lm/W ktu.edu
External Quantum Efficacy (EQE) 2.7% ktu.edu
Glass Transition Temperature (Tg) 57-102 °C nih.gov
Decomposition Temperature (Td) >400 °C nih.gov
Photoluminescence Quantum Yield (PLQY) up to 75.5% nih.gov

Other Emerging Applications in Functional Materials Science

Beyond UV stabilization and OLEDs, this compound and its derivatives are being explored for other applications in functional materials science. One notable area is as photoinitiators in UV-curable coatings. In these systems, the benzophenone moiety absorbs UV light and initiates a polymerization reaction, leading to the rapid curing of liquid resins into solid coatings. The efficiency of a photoinitiator is determined by its ability to absorb light at the emission wavelength of the UV source and to generate reactive species (radicals or cations) that initiate polymerization. The kinetics of such photopolymerization reactions are a key area of research. nih.gov

Furthermore, the versatile reactivity of the hydroxyl group allows for the incorporation of this benzophenone derivative into various polymer backbones, creating functional polymers with specific optical or physical properties. Research into these emerging applications is ongoing, with the potential to unlock new functionalities and material designs.

Future Directions and Perspectives in Research on 4 Hydroxy 3 Methylphenyl Phenyl Methanone

Exploration of Novel and Efficient Synthetic Methodologies

The classical synthesis of (4-Hydroxy-3-methylphenyl)(phenyl)methanone often involves the Fries rearrangement of 3-methylphenyl benzoate (B1203000). nih.gov Another prevalent method for creating the benzophenone (B1666685) scaffold is the Friedel-Crafts acylation. mdpi.comorganic-chemistry.org Future research will likely focus on developing more sustainable, efficient, and versatile synthetic routes.

Key areas for exploration include:

"Greener" Catalysis: Investigating alternatives to traditional Lewis acid catalysts like aluminum chloride (AlCl₃), which are used in stoichiometric amounts and generate significant waste. mdpi.comorganic-chemistry.org Research into solid acid catalysts, such as zeolites or metal oxides like zinc oxide (ZnO), could lead to more environmentally friendly and reusable catalytic systems for Friedel-Crafts type reactions. organic-chemistry.orglookchem.com

Flow Chemistry: Adapting existing syntheses or developing new ones for continuous flow reactors. This approach can offer improved reaction control, enhanced safety, higher yields, and easier scalability compared to batch processing.

C-H Activation: Exploring direct C-H functionalization/acylation of 2-methylphenol as a more atom-economical approach to creating the C-C bond with the benzoyl group, bypassing the need for pre-functionalized starting materials.

Microwave-Assisted Synthesis: Further development of microwave-assisted protocols, which have been shown to accelerate Friedel-Crafts acylations, could significantly reduce reaction times and potentially improve yields under solvent-free conditions. organic-chemistry.org

These advancements aim to produce this compound and its derivatives more economically and with a reduced environmental footprint, which is crucial for potential industrial applications.

Deeper Computational Insights into Reactivity, Spectroscopy, and Intermolecular Interactions

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for understanding the electronic structure and properties of molecules like this compound. scialert.netscialert.net Future computational studies are expected to provide a more profound understanding of its behavior.

Prospective research directions include:

Excited State Dynamics: While the ground state of benzophenones has been studied, detailed investigations into the excited states of this compound are crucial. scialert.netresearchgate.net Time-Dependent DFT (TD-DFT) can be used to model its photophysical properties, such as UV-Vis absorption spectra and the nature of its triplet states, which are fundamental to its use as a photoinitiator. chemrxiv.org Understanding how the hydroxyl and methyl substituents modulate these properties compared to unsubstituted benzophenone is a key research question. collectionscanada.gc.ca

Reactivity Mapping: Using DFT to calculate reactivity descriptors like Fukui functions, electrostatic potential maps, and frontier molecular orbital (HOMO-LUMO) energies will provide detailed insights into the molecule's electrophilic and nucleophilic sites. chemrevlett.com This can predict its behavior in various reactions and guide the synthesis of new derivatives.

Intermolecular Interactions: The presence of a hydroxyl group allows for hydrogen bonding. nih.gov Advanced computational models can simulate the hydrogen bonding networks in the solid state and in different solvents. Understanding these non-covalent interactions is vital for predicting crystal packing, solubility, and its potential role in supramolecular chemistry.

Tautomerism Studies: Computational analysis can clarify the relative stability of potential tautomers (e.g., keto-enol forms) under different environmental conditions, which can significantly influence the compound's reactivity and spectroscopic signature. researchgate.net

Design and Synthesis of Advanced Functionalized Derivatives with Tailored Properties

This compound serves as a versatile scaffold for creating a wide array of functionalized derivatives. myskinrecipes.com Future work will focus on the rational design and synthesis of new molecules with precisely tailored properties for specific applications.

Key research avenues include:

Polymerizable Photoinitiators: Incorporating polymerizable groups (e.g., acrylates, methacrylates) onto the molecule. This would allow it to be covalently integrated into a polymer network upon UV curing, reducing migration and enhancing the stability of the final material.

Biologically Active Compounds: The benzophenone core is present in many compounds with interesting biological activities, including anti-inflammatory and antibacterial properties. nih.govnih.gov Future synthesis campaigns could focus on creating libraries of derivatives by modifying the hydroxyl and methyl groups or by adding substituents to either phenyl ring to explore new therapeutic possibilities.

Targeted Chromophores: Functionalizing the scaffold with different electron-donating or electron-withdrawing groups to fine-tune its absorption spectrum. ufms.br This could lead to the development of novel UV filters or photoinitiators that are active at specific wavelengths, such as those emitted by LED light sources. rsc.org

The synthesis of such derivatives will rely on expanding the toolkit of organic reactions applicable to the this compound core, including etherification or esterification of the phenol (B47542) group and electrophilic substitution on the aromatic rings. researchgate.net

Interdisciplinary Research with Emerging Fields in Materials Science and Supramolecular Chemistry

The structural features of this compound make it an attractive candidate for integration into advanced materials and supramolecular assemblies.

Future interdisciplinary directions include:

Smart Polymers and Hydrogels: Using the compound as a photo-crosslinker to create stimuli-responsive materials. researchgate.net For example, hydrogels that change their properties (e.g., swell or degrade) upon exposure to UV light could be developed for applications in drug delivery or tissue engineering.

Supramolecular Gels: Exploring the self-assembly of specifically designed derivatives, such as benzophenone-functionalized dipeptides, into fibrous networks. acs.org These materials can form supramolecular gels where the photoactive unit is precisely positioned, allowing for spatially controlled polymerization. acs.org

Functional Dendrimers: Incorporating the benzophenone moiety into the core or branches of dendrimers. nih.gov The well-defined three-dimensional structure of dendrimers could be used to encapsulate the photoactive unit, control its reactivity, and create multifunctional materials for sensing or catalysis. nih.gov

Surface Modification: Grafting the molecule onto surfaces to impart specific properties, such as photo-reactivity. This could be used to create surfaces that can be patterned with polymers upon irradiation or to immobilize biomolecules in a spatially controlled manner. mdpi.com

Development of Advanced Analytical Techniques for In Situ Monitoring of Reactions Involving the Compound

A deeper understanding of the reaction mechanisms and kinetics involving this compound requires sophisticated analytical tools that can monitor reactions in real-time.

Future research should focus on:

In Situ Spectroscopy: Employing techniques like ReactIR (FTIR) and Raman spectroscopy to monitor the progress of reactions like Friedel-Crafts acylation in real-time. researchgate.net This would allow for the identification of transient intermediates and the optimization of reaction conditions without the need for offline sampling and analysis.

Advanced Mass Spectrometry: Utilizing techniques such as Pressurized Sample Infusion-Mass Spectrometry (PSI-MS) for real-time reaction monitoring. uvic.ca This can provide detailed mechanistic insights by observing the formation and consumption of reactants, intermediates, and products throughout the reaction. uvic.ca

Process Analytical Technology (PAT): Integrating in situ monitoring tools into a PAT framework for the synthesis of the compound and its derivatives. This would enable better process control, ensuring consistent product quality and optimizing yield, which is particularly important for scaling up production.

Hyphenated Chromatographic Methods: Developing robust ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC–MS (B15284909)/MS) methods for the sensitive and simultaneous analysis of this compound and its potential derivatives or degradation products in complex matrices. nih.govrsc.org

Q & A

What are the recommended methodologies for synthesizing (4-Hydroxy-3-methylphenyl)(phenyl)methanone, and how can reaction conditions be optimized?

Basic Synthesis : A common approach involves Friedel-Crafts acylation, where 4-hydroxy-3-methylbenzoic acid derivatives are reacted with benzene in the presence of Lewis acids (e.g., AlCl₃). Post-reduction or deprotection steps may be required to preserve the phenolic hydroxyl group .
Advanced Optimization : To enhance yield and purity, use anhydrous solvents (e.g., dry dichloromethane) and inert atmospheres. Monitor reaction progress via TLC or HPLC. For regioselective acylation, substituent steric effects should be modeled computationally (e.g., DFT studies) to predict reactivity patterns .

How can structural discrepancies between crystallographic data and spectroscopic results be resolved for this compound?

Basic Analysis : Cross-validate X-ray crystallography (e.g., space group Pbca, unit cell parameters a = 7.7043 Å, b = 16.3770 Å, c = 17.7482 Å ) with NMR and IR data. For instance, the carbonyl stretch (~1650–1700 cm⁻¹) in IR should align with crystallographically observed bond lengths (C=O ~1.21 Å).
Advanced Resolution : Use software suites like SHELXL for refining crystallographic models against experimental data. If NMR signals conflict with predicted symmetry (e.g., unexpected splitting), consider dynamic effects like hindered rotation or polymorphism .

What experimental designs are suitable for evaluating the biological activity of this compound?

Basic Screening : Conduct in vitro assays for antioxidant activity (e.g., DPPH radical scavenging) and antimicrobial efficacy (e.g., MIC against S. aureus). Compare results to structurally similar compounds, such as (2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone, which shows IC₅₀ values <10 µM in antioxidant tests .
Advanced Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) or MAPK enzymes. Validate via SPR (surface plasmon resonance) to measure binding kinetics .

How can solubility challenges be addressed during formulation for biological testing?

Basic Approaches : Test solubility in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 7.4). If low solubility persists (<1 mg/mL), employ co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes.
Advanced Strategies : Modify the compound’s logP via derivatization (e.g., esterification of the hydroxyl group). Methoxy-substituted analogs (e.g., 4-methoxy derivatives) often exhibit improved bioavailability due to enhanced lipophilicity .

What safety protocols are critical when handling this compound in the laboratory?

Basic Precautions : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319 ). Work in a fume hood to avoid inhalation of fine particulates.
Advanced Risk Mitigation : Monitor for phenolic toxicity (e.g., hepatotoxicity) in in vivo studies. Pre-screen metabolites via LC-MS to identify reactive intermediates (e.g., quinones) that may require detoxification pathways .

How can computational methods aid in predicting the compound’s reactivity and stability?

Basic Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Predict degradation pathways (e.g., oxidation of the phenolic group) under varying pH/temperature conditions.
Advanced Dynamics : Run MD simulations (e.g., GROMACS) to study solvation effects and aggregation behavior. Correlate simulation results with experimental stability data (e.g., DSC for melting point analysis) .

Table 1: Comparative Bioactivity of Methanone Derivatives

CompoundBioactivity (IC₅₀, µM)Key Structural Features
This compoundUnder investigationPhenolic OH, methyl substituent
(2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone8.5 (Antioxidant)Multiple methoxy groups
Curcumin12.7 (Anti-inflammatory)Diarylheptanoid backbone

How should researchers address contradictions in spectral data during characterization?

Basic Troubleshooting : Re-examine sample purity via HPLC. If NMR signals for aromatic protons deviate from predicted splitting, consider substituent electronic effects (e.g., electron-donating methyl groups altering chemical shifts).
Advanced Reconciliation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For crystallographic anomalies (e.g., disorder in the methyl group), apply twinning refinement in SHELXL or compare with neutron diffraction data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Hydroxy-3-methylphenyl)(phenyl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Hydroxy-3-methylphenyl)(phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.